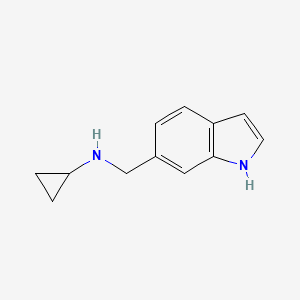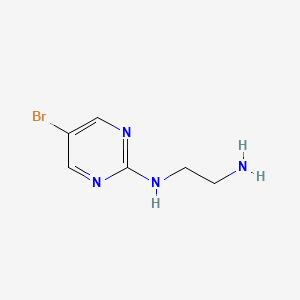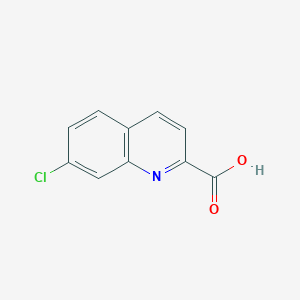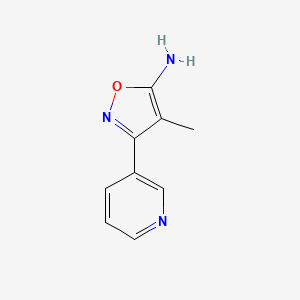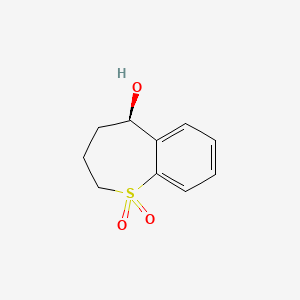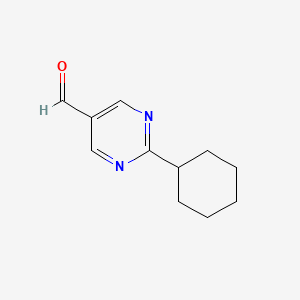
2-Cyclohexyl-5-pyrimidinecarbaldehyde
Vue d'ensemble
Description
2-Cyclohexyl-5-pyrimidinecarbaldehyde is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 . The compound is typically stored at -20°C and is available in solid form .
Molecular Structure Analysis
The InChI code for 2-Cyclohexyl-5-pyrimidinecarbaldehyde is1S/C11H14N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Cyclohexyl-5-pyrimidinecarbaldehyde is a solid substance . It has a molecular weight of 190.24 .Applications De Recherche Scientifique
1. Key Intermediate in Pharmaceutical Synthesis 2-Cyclohexyl-5-pyrimidinecarbaldehyde serves as a key intermediate in the synthesis of pharmaceutical compounds. For instance, it is used in the efficient synthesis of rosuvastatin, a cholesterol-lowering medication. This method involves the aerobic oxidation of 5-pyrimidinemethanol and doesn't require hazardous chemicals, making it suitable for scaling up (Guan, Zhou, & Yang, 2014).
2. Synthesis of Pyrido[2,3-d]pyrimidines This compound is instrumental in preparing pyrido[2,3-d]pyrimidines and other pyrimidine derivatives, which are of great interest in medicinal chemistry for their potential therapeutic applications. It can be achieved through condensation with various carbonitriles, ketones, and carbonyl compounds (Perandones & Soto, 1998).
3. Creation of Pteridine Analogs 2-Cyclohexyl-5-pyrimidinecarbaldehyde also aids in synthesizing pteridine analogs, such as di- and tetrahydropyrimido[4,5-d]pyrimidines. These compounds, resembling pteridines, can be synthesized through straightforward procedures involving cyclocondensation and microwave irradiation (Torre et al., 2014).
4. Nucleoside Analogs Synthesis This aldehyde is useful in synthesizing nucleoside analogs. For example, it's used in creating 1,2-disubstituted carbo-nucleosides analogues of pyrimidine, contributing significantly to research in nucleosides and their potential therapeutic applications (Viña et al., 2004).
5. Cyclization Studies Cyclization reactions involving 2-Cyclohexyl-5-pyrimidinecarbaldehyde are essential for synthesizing various pyrimidine derivatives. These reactions, conducted either thermally or through microwave initiation, result in high-yielding preparations of pyrimidine cores, which are valuable in chemical and pharmaceutical research (Čikotienė et al., 2009).
6. Diverse Chemical Synthesis Its utility extends to the synthesis of diverse chemical structures like 5-hydroxy-2H-pyrrol-2-one derivatives, illustrating the broad range of its applications in organic synthesis (Fan et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-cyclohexylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLLJEWSIWXXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-5-pyrimidinecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



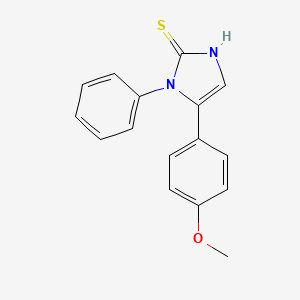
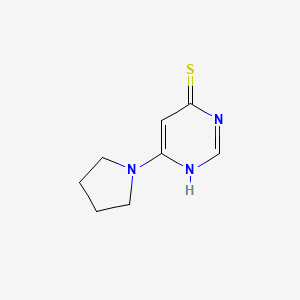
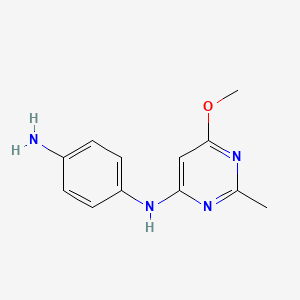
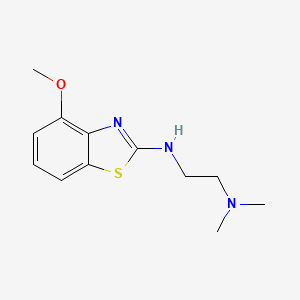
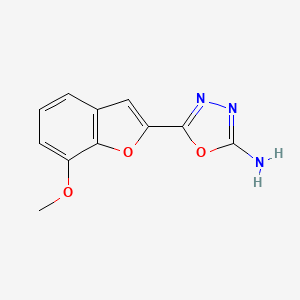
![Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B1416150.png)
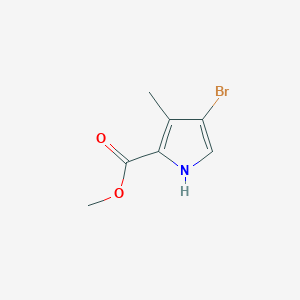
![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)
